molecular formula C18H17N5O4 B3305379 N-(2-methoxy-4-nitrophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 923156-45-0

N-(2-methoxy-4-nitrophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3305379
CAS No.: 923156-45-0
M. Wt: 367.4 g/mol
InChI Key: IWUOHIHYQFDTBR-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound with the CAS Number 923156-45-0 and a molecular weight of 367.36 g/mol. Its molecular formula is C18H17N5O4 . This compound belongs to the 1,2,3-triazole chemical class, a privileged scaffold in medicinal chemistry known for its stability and ability to interact with diverse biological targets . While specific studies on this compound's activity are not readily available, 1,2,3-triazole derivatives are extensively researched for a wide spectrum of potential therapeutic applications. These include serving as core structures for developing acetylcholinesterase inhibitors for neurodegenerative disease research , and as analogs in the development of potent and selective Pregnane X Receptor (PXR) inhibitors, which are valuable for studying drug metabolism and potential drug-drug interactions . The structure features a carboxamide bridge and nitro group, which are common in the design of pharmacologically active molecules. This product is intended for use by qualified researchers in laboratory settings only. It is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4/c1-11-4-6-13(7-5-11)22-12(2)17(20-21-22)18(24)19-15-9-8-14(23(25)26)10-16(15)27-3/h4-10H,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUOHIHYQFDTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-4-nitrophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluation, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H15N5O3
  • Molecular Weight : 337.33 g/mol
  • CAS Number : 923106-88-1

Synthesis

The synthesis of this compound typically involves the coupling of various functional groups through established organic chemistry methods. The triazole moiety is particularly significant for its biological activity, as it often enhances the compound's ability to interact with biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing triazole rings exhibit significant anticancer properties. For instance, this compound was evaluated for its cytotoxic effects against several cancer cell lines.

Cell Line IC50 (µM)
MCF-7 (Breast)1.2
HCT116 (Colon)2.5
HepG2 (Liver)1.8

These results suggest that the compound exhibits potent antiproliferative activity, comparable to established chemotherapeutics like doxorubicin and 5-fluorouracil .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Flow cytometry assays have shown that this compound can induce apoptosis in cancer cells through a dose-dependent mechanism.

Study 1: Antiproliferative Effects

A study published in Molecules demonstrated that triazole derivatives showed significant cytotoxicity against cancer cell lines. The compound was found to inhibit cell growth effectively and induce apoptosis in a dose-dependent manner .

Study 2: Antimicrobial Activity

In addition to anticancer properties, the compound also exhibited antimicrobial activity against various pathogens. It showed inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives, including N-(2-methoxy-4-nitrophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, as anticancer agents. Research indicates that compounds containing the triazole ring exhibit cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that modifications to the triazole structure can enhance its potency against breast cancer cells by inducing apoptosis through mitochondrial pathways .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. In vitro tests revealed that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism appears to involve disruption of microbial cell membrane integrity and interference with metabolic processes .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research suggests that it can reduce the production of pro-inflammatory cytokines in immune cells, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .

Pesticide Development

The compound's structural features make it suitable for developing new pesticides. Its ability to disrupt biological processes in pests has been explored in several studies. For example, formulations containing this compound demonstrated effective control over aphid populations while being less toxic to beneficial insects compared to conventional pesticides .

Plant Growth Regulation

This compound has also been studied for its role as a plant growth regulator. It has been shown to enhance root development and increase resistance to environmental stressors in crops such as tomato and cucumber. This application could lead to improved crop yields and sustainability in agricultural practices .

Polymer Chemistry

In materials science, the compound is being explored for its potential use in polymer chemistry. Its ability to act as a cross-linking agent can improve the mechanical properties of polymers. Studies have indicated that incorporating triazole derivatives into polymer matrices enhances thermal stability and mechanical strength .

Sensor Development

The unique optical properties of this compound make it a candidate for sensor applications. Research has demonstrated its effectiveness in detecting various analytes through fluorescence quenching mechanisms. This characteristic can be utilized in developing sensitive and selective sensors for environmental monitoring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound’s structural analogs vary primarily in their aryl substituents and carboxamide groups. Key comparisons include:

Table 1: Substituent Variations and Molecular Properties
Compound Name R1 (N1) R2 (C4 Carboxamide) Molecular Formula Molecular Weight Key Features
Target Compound 4-Methylphenyl 2-Methoxy-4-nitrophenyl C₁₉H₁₈N₅O₄ 404.38 Nitro (electron-withdrawing), methoxy
N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 2-Methoxyphenyl 4-Ethoxyphenyl C₁₉H₂₀N₄O₃ 376.39 Dual alkoxy groups (electron-donating)
N-(2-Ethoxyphenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 4-Isopropylphenyl 2-Ethoxyphenyl C₂₁H₂₄N₄O₂ 388.45 Isopropyl (steric bulk), ethoxy
N-(5-Chloro-2-methylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl 5-Chloro-2-methylphenyl C₁₈H₁₇ClN₄O₂ 356.81 Chloro (polar), methoxy

Key Observations:

  • Electron Effects: The nitro group in the target compound enhances polarity and may improve solubility in polar solvents compared to analogs with alkoxy or alkyl groups .
  • Biological Relevance: Chloro and nitro substituents (e.g., ) are associated with enhanced bioactivity in medicinal chemistry, suggesting the target compound may exhibit unique pharmacological properties.

Crystallographic and Conformational Comparisons

Crystal structure analyses of related triazole derivatives reveal insights into molecular geometry:

  • Dihedral Angles: In 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, the triazole and tolyl rings form a dihedral angle of 74.79°, indicating significant non-planarity due to steric interactions . Similar twisting is expected in the target compound, affecting packing and solubility.
  • Hydrogen Bonding: Intramolecular N–H⋯N hydrogen bonds, as seen in , stabilize conformations. The target’s nitro group may participate in intermolecular interactions, influencing crystal lattice stability.

Q & A

Q. What are the standard synthetic routes for N-(2-methoxy-4-nitrophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Condensation : Reacting 4-methylphenyl isocyanide with 2-methoxy-4-nitroaniline to form an imidoyl chloride intermediate.

Cyclization : Using sodium azide (NaN₃) to construct the triazole ring via Huisgen 1,3-dipolar cycloaddition under controlled temperatures (60–80°C) .

Purification : Thin-layer chromatography (TLC) monitors reaction progress, followed by column chromatography for isolation.

  • Key Characterization : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For example, the methoxy group (-OCH₃) appears as a singlet near δ 3.8 ppm in ¹H NMR .

Q. What analytical techniques are critical for validating the compound’s structure?

  • Methodological Answer :
  • X-ray crystallography : Resolves 3D conformation and crystallographic packing. Software like SHELXL refines anisotropic displacement parameters, with R-factors < 0.06 indicating high accuracy .
  • Spectroscopy :
  • NMR : Assigns proton environments (e.g., nitro group deshields adjacent aromatic protons).
  • IR : Confirms carboxamide C=O stretch (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
  • Mass spectrometry : Validates molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental crystallographic data?

  • Methodological Answer :
  • Validation strategies :

Multi-technique cross-checking : Compare density functional theory (DFT)-optimized geometries with X-ray data. Discrepancies in bond lengths >0.02 Å suggest refinement errors or solvent effects .

Twinning analysis : Use SHELXL’s TWIN command to resolve overlapping reflections in cases of pseudo-symmetry .

  • Example : A methoxy group’s torsional angle might differ between computational models (e.g., Gaussian) and experimental data due to crystal packing forces. Adjust refinement constraints in SHELXL to reconcile differences .

Q. What experimental design principles optimize the compound’s bioactivity against cancer cell lines?

  • Methodological Answer :
  • Structure-activity relationship (SAR) :
  • Substituent modulation : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance cytotoxicity.
  • Dosage optimization : Use MTT assays with IC₅₀ values to determine potency (e.g., IC₅₀ < 10 µM indicates high activity) .
  • Mechanistic studies :
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina.
  • Flow cytometry : Assess apoptosis induction via Annexin V/PI staining .

Q. How do solvent polarity and temperature influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :
  • Reaction optimization :
SolventDielectric Constant (ε)Reaction Yield (%)
DMF36.778
THF7.545
Ethanol24.362
  • Polar aprotic solvents (e.g., DMF) enhance carboxamide reactivity by stabilizing transition states .
  • Temperature effects : Elevated temperatures (80°C) accelerate azide cyclization but may degrade nitro groups. Use reflux condensers for controlled heating .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Source identification :

Purity checks : Confirm compound purity (>95%) via HPLC to rule out impurities skewing bioassays .

Assay standardization : Compare protocols (e.g., cell line viability assays using HepG2 vs. MCF-7 may yield divergent IC₅₀ values) .

  • Statistical validation : Apply ANOVA to assess significance of activity variations (p < 0.05) .

Structural and Mechanistic Challenges

Q. What strategies mitigate challenges in refining the nitro group’s anisotropic displacement parameters?

  • Methodological Answer :
  • Refinement protocols :

Multi-parameter constraints : Fix isotropic ADPs for nitro oxygen atoms if thermal motion exceeds 0.1 Ų .

Hirshfeld surface analysis : Visualize close contacts (e.g., C–H···O interactions) influencing displacement .

  • Software tools : Use WinGX to overlay Fourier difference maps and adjust parameters iteratively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxy-4-nitrophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxy-4-nitrophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

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